molecular formula C6H7BrN2O B1380750 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde CAS No. 1367816-40-7

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Cat. No. B1380750
CAS RN: 1367816-40-7
M. Wt: 203.04 g/mol
InChI Key: RPUYPBVCDLSHRP-UHFFFAOYSA-N
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Description

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

A huge variety of synthesis methods and synthetic analogues have been reported over the years . For example, 4-Bromo-3-methyl-1-phenyl-2-pyrazolin-5-one reacted with ethyl 3-mercaptocrotonate in an equimolar ratio in ethanol to afford thieno[2,3-b]pyrazole .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, are widely used in the synthesis of various pharmaceutical and biologically active compounds . They serve as a core element in various sectors of the chemical industry, including medicine and agriculture .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry. They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Agrochemistry

In agrochemistry, pyrazoles are used in the synthesis of various pesticides and herbicides . Their unique chemical structure allows them to interact with a wide range of biological targets, making them effective in controlling pests and weeds.

Coordination Chemistry

Pyrazoles are also used in coordination chemistry. They can form complexes with various metals, leading to compounds with interesting properties .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Synthesis of 1,4’-Bipyrazoles

4-Bromo-1H-pyrazole, a related compound, can be used as a starting material in the synthesis of 1,4’-bipyrazoles . These bipyrazoles have applications in various fields, including materials science and medicinal chemistry.

Green Synthesis

With the increasing emphasis on sustainable and environmentally friendly chemistry, pyrazoles are also being used in green synthesis methods . These methods aim to reduce the environmental impact of chemical synthesis by minimizing the use of hazardous substances and maximizing energy efficiency.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For similar compounds like 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles and their derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This has attracted the attention of many researchers to study its skeleton chemically and biologically . Future research may focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on the pyrazole scaffold.

properties

IUPAC Name

4-bromo-2,5-dimethylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-6(7)5(3-10)9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUYPBVCDLSHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

CAS RN

1367816-40-7
Record name 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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